

Spectroscopic and Spectrometric Characterization of 4-(Benzylxy)-2-methylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-(Benzylxy)-2-methylbenzoic acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for the compound **4-(Benzylxy)-2-methylbenzoic acid**. Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes predicted data and typical values derived from analogous compounds to facilitate its identification and characterization. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, organic synthesis, and drug development.

Predicted Spectroscopic and Spectrometric Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-(Benzylxy)-2-methylbenzoic acid**. These predictions are based on established principles of spectroscopy and spectrometry and provide expected values for key structural features of the molecule.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

Protons	Predicted Chemical Shift (ppm)	Multiplicity	Integration
Ar-H (positions 3, 5, 6)	7.9 - 6.9	m	3H
Ar-H (benzyl)	7.5 - 7.3	m	5H
-OCH ₂ -	5.1	s	2H
-CH ₃	2.6	s	3H
-COOH	10.0 - 13.0	br s	1H

Abbreviations: s = singlet, m = multiplet, br s = broad singlet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

Carbon Atom	Predicted Chemical Shift (ppm)
C=O	172
C-4 (Ar-C-O)	162
C-2 (Ar-C-CH ₃)	142
C-1' (Benzyl ipso-C)	136
C-1 (Ar-C-COOH)	123
C-6 (Ar-C-H)	133
C-2', C-6' (Benzyl ortho-C)	128.7
C-3', C-5' (Benzyl meta-C)	128.4
C-4' (Benzyl para-C)	127.9
C-5 (Ar-C-H)	115
C-3 (Ar-C-H)	110
-OCH ₂ -	70
-CH ₃	22

Typical Infrared (IR) Spectroscopy Data

Table 3: Typical IR Absorption Bands for **4-(Benzylxy)-2-methylbenzoic Acid**

Functional Group	Characteristic Absorption (cm ⁻¹)	Intensity
O-H (Carboxylic acid)	3300 - 2500	Strong, Broad
C-H (Aromatic)	3100 - 3000	Medium
C-H (Aliphatic)	3000 - 2850	Medium
C=O (Carboxylic acid)	1710 - 1680	Strong
C=C (Aromatic)	1600 - 1450	Medium to Strong
C-O (Ether)	1250 - 1000	Strong
C-O (Carboxylic acid)	1320 - 1210	Medium
O-H Bend	1440 - 1395 and 950 - 910	Medium

Expected Mass Spectrometry (MS) Data

Table 4: Expected m/z Peaks and Fragments in Mass Spectrometry

m/z	Proposed Fragment	Ion Formula
242	[M] ⁺	[C ₁₅ H ₁₄ O ₃] ⁺
225	[M - OH] ⁺	[C ₁₅ H ₁₃ O ₂] ⁺
197	[M - COOH] ⁺	[C ₁₄ H ₁₃ O] ⁺
91	[C ₇ H ₇] ⁺	[C ₇ H ₇] ⁺ (Tropylium ion)

Experimental Protocols

The following are general protocols for acquiring spectroscopic and spectrometric data for aromatic carboxylic acids like **4-(Benzylxy)-2-methylbenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans to achieve adequate signal-to-noise.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)

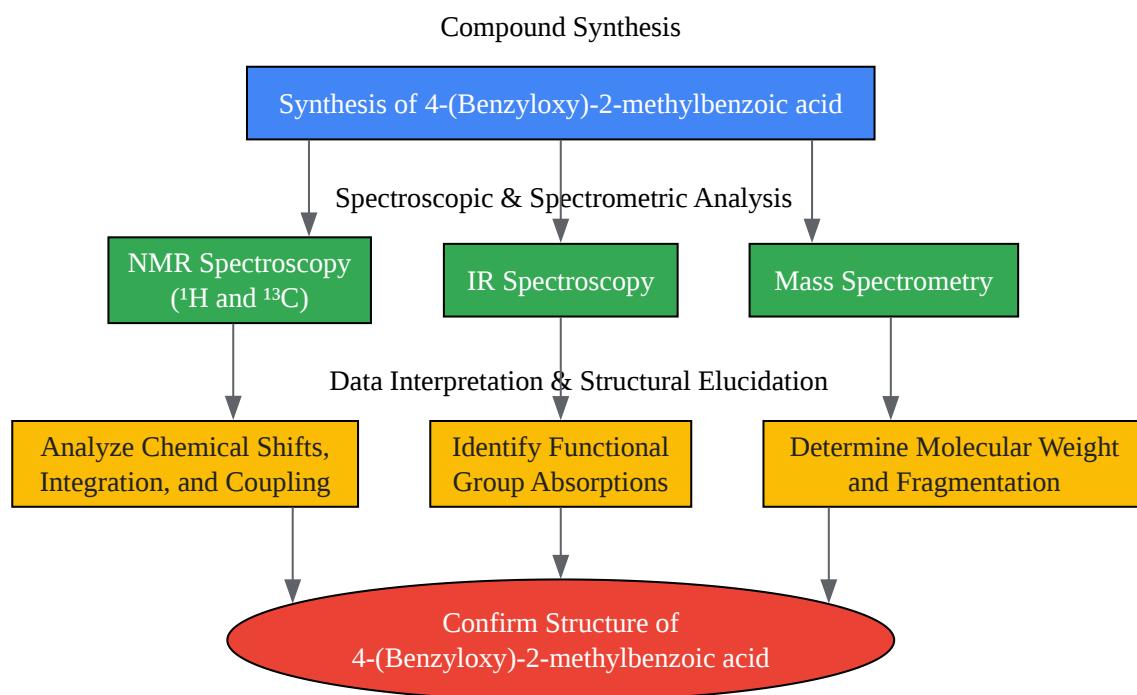
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is typically infused directly or via liquid chromatography. For EI, the sample is introduced via a direct insertion probe. Acquire the mass spectrum over a suitable m/z range.
- Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

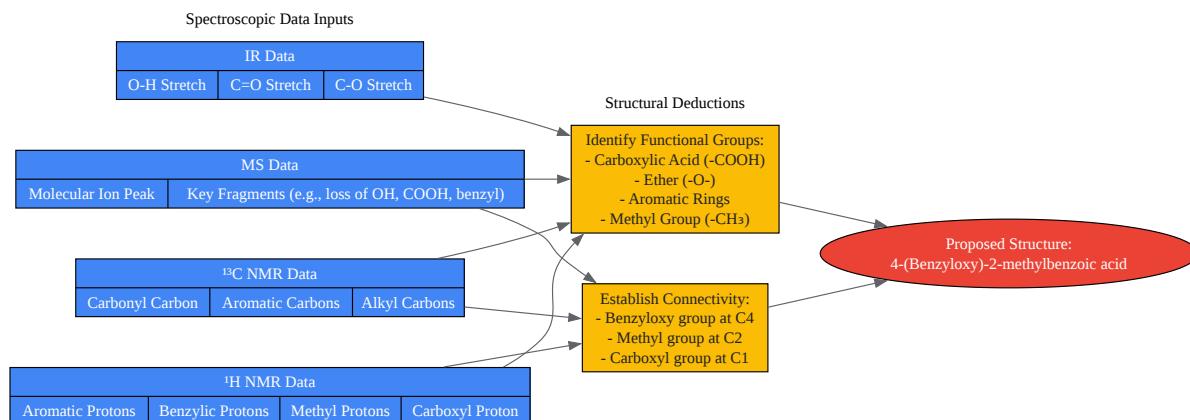
Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and structural elucidation of **4-(Benzylxy)-2-methylbenzoic acid**.



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Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of **4-(Benzylxy)-2-methylbenzoic acid**.

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Caption: Logical process for deducing the structure of **4-(BenzylOxy)-2-methylbenzoic acid** from its spectroscopic data.

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